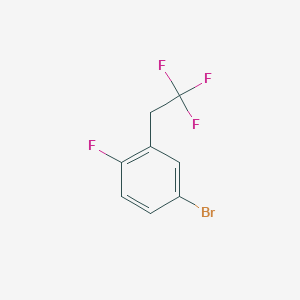

4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-6-1-2-7(10)5(3-6)4-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLWAVHDOTYLCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—a bromine atom, a fluorine atom, and a trifluoroethyl group—on a benzene ring provides a versatile platform for the synthesis of more complex molecules. The presence of the trifluoroethyl moiety is particularly noteworthy, as the incorporation of fluorine-containing groups is a well-established strategy for modulating the physicochemical and biological properties of organic molecules, often leading to enhanced metabolic stability, lipophilicity, and bioavailability.[1][2] This guide provides a comprehensive overview of the known properties, potential synthetic routes, characteristic reactivity, and prospective applications of this compound, with a particular focus on its utility in drug discovery and development.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely available in the public domain, its fundamental properties can be summarized. It is crucial to note that the IUPAC nomenclature may vary by supplier, with "1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene" being a commonly used alternative.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrF₄ | [3] |

| Molecular Weight | 257.02 g/mol | [3] |

| Physical Form | Solid | [3] |

| MDL Number | MFCD11226691 | [3] |

| PubChem Substance ID | 329818259 | [3] |

Structural Identifiers:

-

SMILES: FC(F)(F)Cc1c(ccc(c1)F)Br[3]

-

InChI: 1S/C8H5BrF4/c9-7-2-1-6(10)3-5(7)4-8(11,12,13)/h1-3H,4H2[3]

-

InChI Key: VDKXBQCWYHXJNB-UHFFFAOYSA-N[3]

Synthesis and Elucidation

Proposed Synthetic Pathway: Deaminative Bromination

One potential route involves the diazotization of 2-fluoro-4-(2,2,2-trifluoroethyl)aniline followed by a Sandmeyer-type bromination. This method is a classic and reliable way to introduce a bromine atom onto an aromatic ring.

Caption: Proposed synthesis via deaminative bromination.

Experimental Protocol:

-

Diazotization: 2-Fluoro-4-(2,2,2-trifluoroethyl)aniline is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the temperature below 5 °C to form the in situ diazonium salt. The formation of diazonium salts can be hazardous, and appropriate safety precautions must be taken.[4]

-

Bromination: In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared.

-

The cold diazonium salt solution is then slowly added to the CuBr solution. Effervescence (evolution of N₂ gas) is observed.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up and Purification: The mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its halogen substituents. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in common transition metal-catalyzed cross-coupling reactions. This allows for the selective functionalization at the bromine-bearing position.[5]

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: Key cross-coupling reactions for functionalization.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a flask are added this compound (1.0 equiv), an aryl or vinyl boronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

-

Solvent: A suitable solvent system, such as a mixture of toluene and water or dioxane and water, is added.

-

Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C until the starting material is consumed.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by chromatography to yield the biaryl product.

The Buchwald-Hartwig amination and Sonogashira coupling can be performed under similar principles, using an amine or a terminal alkyne, respectively, as the coupling partner, along with the appropriate catalyst and base system.[6]

Applications in Drug Discovery

The structural motifs present in this compound are highly relevant to medicinal chemistry.

-

Trifluoroethyl Group: The trifluoroethyl group, as a bioisostere of other functionalities, can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism.[7] Its lipophilic nature can improve membrane permeability and, consequently, the oral bioavailability of a drug candidate.[2]

-

Aryl Fluoride: The fluorine atom can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and selectivity.[1]

-

Synthetic Handle: The bromine atom serves as a crucial synthetic handle, allowing for the late-stage diversification of a lead compound through the cross-coupling reactions described above. This enables the rapid generation of analogues for structure-activity relationship (SAR) studies.

This compound is therefore an attractive building block for the synthesis of novel therapeutic agents targeting a wide range of diseases.

Safety and Handling

Hazard Identification:

Based on available data for closely related compounds, this compound should be handled with care. The GHS classification for the isomeric 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene indicates it is toxic if swallowed.[3]

-

Signal Word: Danger[3]

-

Hazard Statements: H301 (Toxic if swallowed)[3]

-

Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician)[3]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable, albeit not extensively characterized, building block for organic synthesis. Its key value lies in the strategic placement of three distinct functional groups that offer a combination of metabolic stability (from the trifluoroethyl group) and versatile reactivity (from the selectively addressable bromine atom). While a lack of comprehensive published data necessitates a predictive approach to its properties and synthesis, the established principles of organofluorine chemistry and cross-coupling reactions provide a solid foundation for its effective use in research and development, particularly in the pursuit of novel pharmaceuticals.

References

-

Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved January 24, 2026, from [Link].

-

PubChem. (n.d.). 1-Bromo-4-(2,2,2-trifluoroethyl)benzene. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link].

- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855–864.

- Supporting Information. (n.d.). Retrieved January 24, 2026, from a generic chemical synthesis support document.

- Li, G., et al. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journal of Organic Chemistry, 20, 1-9.

- Mezencev, R. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5869.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.

- Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.

- Future Science. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Science.

- ACS Publications. (2026). Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. Organic Letters.

- Semantic Scholar. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Semantic Scholar.

-

National Center for Biotechnology Information. (n.d.). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Retrieved January 24, 2026, from [Link].

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 24, 2026, from [Link].

- PubMed Central. (n.d.). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. PubMed Central.

- Google Patents. (n.d.). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.

-

PubChem. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link].

- BenchChem. (2025). Application Notes: Palladium-Catalyzed Cross-Coupling of 2-(Benzyloxy)-4-bromo-1-fluorobenzene. BenchChem.

-

PubChem. (n.d.). 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1-Bromo-4-(2,2,2-trifluoroethyl)benzene | C8H6BrF3 | CID 10082944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1186195-21-0

Introduction

4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound that has emerged as a valuable building block in the fields of medicinal chemistry and materials science. Its unique trifunctionalized structure, featuring a bromine atom, a fluorine atom, and a trifluoroethyl group on a benzene ring, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of these functional groups imparts distinct physicochemical properties and reactivity, making it an attractive starting material for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its utility in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 1186195-21-0 | |

| Molecular Formula | C₈H₅BrF₄ | |

| Molecular Weight | 257.02 g/mol | |

| Appearance | Solid | |

| InChI | 1S/C8H5BrF4/c9-7-2-1-6(10)3-5(7)4-8(11,12)13/h1-3H,4H2 | |

| SMILES | FC(F)(F)Cc1c(ccc(c1)F)Br |

Synthesis and Mechanistic Considerations

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a plausible synthetic route can be devised based on established organofluorine chemistry principles. A common strategy for introducing a trifluoroethyl group onto an aromatic ring involves the trifluoroethylation of a suitable precursor.

A potential retrosynthetic analysis suggests that the target molecule could be prepared from a brominated and fluorinated aniline derivative. The synthesis would likely involve a multi-step process, potentially starting from a commercially available fluorinated aniline.

A proposed synthetic pathway is illustrated below:

Caption: Proposed synthetic pathway for this compound.

Causality Behind Experimental Choices:

-

Bromination of 1-Fluoro-2-nitrobenzene: The initial bromination is directed by the activating fluoro and deactivating nitro groups. The use of N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is a common method for the regioselective bromination of activated or moderately deactivated aromatic rings.

-

Reduction of the Nitro Group: The nitro group is a versatile precursor to an amino group. Reduction can be achieved under various conditions, such as with iron in acidic medium or through catalytic hydrogenation, which are generally high-yielding and tolerant of other functional groups.

-

Sandmeyer Reaction: The conversion of the amino group to an iodo group via a diazonium salt intermediate is a classic and reliable transformation. The iodo-substituent is a good leaving group for subsequent cross-coupling reactions.

-

Trifluoroethylation: The introduction of the trifluoroethyl group can be accomplished through a copper-mediated cross-coupling reaction between the aryl iodide and a suitable trifluoroethylating agent, such as trifluoroethyl iodide.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the bromine atom, which serves as a versatile handle for a variety of cross-coupling reactions. This allows for the introduction of diverse molecular fragments, making it a valuable building block in the synthesis of compound libraries for drug screening.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom in this compound is particularly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the aromatic ring and a wide range of organoboron reagents, such as boronic acids and boronate esters.

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for the preparation of 4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. The proposed synthesis is a two-step process commencing with the diazotization and subsequent iodination of a readily available aniline precursor to form a key trihalogenated intermediate. This is followed by a regioselective palladium-catalyzed cross-coupling reaction to introduce the 2,2,2-trifluoroethyl moiety. This guide offers detailed experimental protocols, mechanistic insights, and a discussion of the strategic considerations underpinning the synthetic route.

Introduction

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries, owing to the unique physicochemical properties conferred by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. The target molecule, this compound, incorporates three distinct halogen substituents on a benzene ring, making it an attractive scaffold for further chemical elaboration and a potential building block in the synthesis of complex bioactive compounds. The strategic placement of the bromo, fluoro, and trifluoroethyl groups offers multiple points for diversification through various cross-coupling and substitution reactions. This guide delineates a robust synthetic approach to access this valuable compound.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests that the 2,2,2-trifluoroethyl group can be installed via a cross-coupling reaction. To achieve the desired regioselectivity, a precursor with a more reactive leaving group at the C-2 position is desirable. An iodo group is an ideal candidate due to the significantly higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions. This leads to the key intermediate, 4-bromo-1-fluoro-2-iodobenzene. This intermediate can, in turn, be synthesized from a suitable aniline precursor through a Sandmeyer-type reaction.

Synthetic Pathway

The proposed synthetic pathway is a two-step sequence designed for efficiency and regiochemical control.

Step 1: Synthesis of 4-Bromo-1-fluoro-2-iodobenzene

The initial step involves the conversion of a suitable aniline, such as 4-bromo-2-fluoroaniline, to the corresponding trihalogenated benzene derivative. This is achieved through a diazotization reaction followed by iodination. The amino group is first converted to a diazonium salt, which is then displaced by an iodide ion.

Step 2: Regioselective Palladium-Catalyzed Trifluoroethylation

The second step is a palladium-catalyzed cross-coupling reaction of 4-bromo-1-fluoro-2-iodobenzene with a suitable trifluoroethylating agent. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for the selective introduction of the 2,2,2-trifluoroethyl group at the C-2 position, leaving the bromine atom at the C-4 position intact for potential further functionalization.[1]

Experimental Protocols

Step 1: Synthesis of 4-Bromo-1-fluoro-2-iodobenzene

This protocol is adapted from analogous diazotization-iodination reactions of halogenated anilines.[2][3]

-

Materials:

-

4-Bromo-2-fluoroaniline

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Dichloromethane (CH₂Cl₂)

-

10% Sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-bromo-2-fluoroaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water at room temperature.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water via the dropping funnel, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate beaker, dissolve potassium iodide (1.5 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Extract the mixture with dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic layers and wash sequentially with 10% sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield 4-bromo-1-fluoro-2-iodobenzene.

-

Step 2: Synthesis of this compound

This protocol is based on palladium-catalyzed cross-coupling reactions of aryl iodides with trifluoroethylating agents.[4][5]

-

Materials:

-

4-Bromo-1-fluoro-2-iodobenzene

-

(2,2,2-Trifluoroethyl)trimethylsilane (CF₃CH₂SiMe₃) or another suitable trifluoroethylating reagent

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or another suitable ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated ammonium chloride solution (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-1-fluoro-2-iodobenzene (1 equivalent), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

-

Add anhydrous DMF to dissolve the solids.

-

Add (2,2,2-Trifluoroethyl)trimethylsilane (1.5 equivalents) and potassium carbonate (2 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and quench with a saturated ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

-

Quantitative Data Summary

| Step | Reactant | Product | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | 4-Bromo-2-fluoroaniline | 4-Bromo-1-fluoro-2-iodobenzene | 1. NaNO₂, H₂SO₄2. KI | Water | 0-5 then RT | 2.5 | 70-85 |

| 2 | 4-Bromo-1-fluoro-2-iodobenzene | This compound | Pd(OAc)₂, PPh₃, K₂CO₃, CF₃CH₂SiMe₃ | DMF | 80-100 | 12-24 | 60-75 |

Mechanistic Considerations

Diazotization and Iodination: The diazotization of the primary aromatic amine proceeds via the formation of a nitrosonium ion (NO⁺) from sodium nitrite and a strong acid.[6] The amine then acts as a nucleophile, attacking the nitrosonium ion, followed by a series of proton transfers and dehydration to yield the diazonium salt. The subsequent iodination is a Sandmeyer-type reaction where the diazonium group, an excellent leaving group (N₂), is displaced by an iodide ion.

Palladium-Catalyzed Cross-Coupling: The catalytic cycle for the trifluoroethylation is believed to involve the following key steps:

-

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-I bond of 4-bromo-1-fluoro-2-iodobenzene to form a Pd(II) intermediate. This step is highly selective for the C-I bond over the C-Br bond.[1]

-

Transmetalation: The trifluoroethyl group is transferred from the trifluoroethylating reagent (e.g., CF₃CH₂SiMe₃) to the palladium center.

-

Reductive Elimination: The desired product, this compound, is formed by reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.

Conclusion

The described two-step synthetic pathway provides a logical and experimentally feasible route to this compound. The strategy relies on well-established and robust chemical transformations, namely the diazotization-iodination of an aniline and a regioselective palladium-catalyzed cross-coupling reaction. The key to the regiochemical control is the differential reactivity of the C-I and C-Br bonds, allowing for the selective introduction of the trifluoroethyl group at the desired position. This guide provides a solid foundation for researchers and drug development professionals to synthesize this and related polyhalogenated and fluorinated aromatic compounds.

References

-

Novák, Z., et al. (2016). Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation. Angewandte Chemie International Edition, 55(6), 1988-1992. [Link]

-

Xia, T., et al. (2017). Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides. Organic Letters, 19(10), 2610-2613. [Link]

-

Gomberg, M., & Bachmann, W. E. (1924). The Synthesis of Biaryls by the Diazo Reaction. Journal of the American Chemical Society, 46(10), 2339-2343. [Link]

-

Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. [Link]

-

Grushin, V. V. (2010). Trifluoromethylation of (hetero)aryl iodides and bromides with copper(i) chlorodifluoroacetate complexes. Dalton Transactions, 39(42), 10046-10053. [Link]

-

Chen, Q. Y., & Wu, S. W. (2014). Copper(0)-mediated fluoroalkylation of iodobenzene with 2-bromo-1,1,2,2-tetrafluoroethyl compounds. Journal of Fluorine Chemistry, 167, 185-190. [Link]

-

Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Science Madness. (n.d.). Diazotization of 2-Chloro-4-iodo-6-bromo-aniline. Retrieved January 24, 2026, from [Link]

-

Buchwald, S. L., & Hartwig, J. F. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Accounts of Chemical Research, 43(4), 504-515. [Link]

-

Sci-Hub. (n.d.). Copper(0)-mediated fluoroalkylation of iodobenzene with 2-bromo-1,1,2,2-tetrafluoroethyl compounds: Investigation on the influence of R substituent on the reactivity of RCF2Cu species. Retrieved January 24, 2026, from [Link]

-

Novák, Z. (2018, April 5). Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation. Zoltán Novák Research Group. [Link]

-

PubChem. (n.d.). 1-Bromo-4-fluorobenzene. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Copper-Promoted Reductive Coupling of Aryl Iodides with 1,1,1-Trifluoro-2-iodoethane. Retrieved January 24, 2026, from [Link]

-

Ataman Kimya. (n.d.). 1-BROMO-4-IODOBENZENE, 98%. Retrieved January 24, 2026, from [Link]

-

Popp, B. V., & Sanford, M. S. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 155–181. [Link]

-

ResearchGate. (n.d.). The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO2 and Cation-Exchange Resins in Water at Room Temperature. Retrieved January 24, 2026, from [Link]

-

Leah4sci. (2024, February 22). Lec4 - Diazotization Reactions [Video]. YouTube. [Link]

-

Sci-Hub. (n.d.). Nickel‐Catalyzed Direct Trifluoroethylation of Aryl Iodides with 1,1,1‐Trifluoro‐2‐Iodoethane via Reductive Coupling. Retrieved January 24, 2026, from [Link]

-

MDPI. (2022). Copper-Catalyzed Difluoroalkylation Reaction. Molecules, 27(23), 8563. [Link]

-

ResearchGate. (n.d.). Ortho‐selective palladium‐catalyzed direct trifluoroethylation of... Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved January 24, 2026, from [Link]

-

Wiley Online Library. (n.d.). Copper‐Mediated Aromatic 1,1‐Difluoroethylation with (1,1‐Difluoroethyl)trimethylsilane (TMSCF2CH3). Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Allylic C–F Bond Functionalization of Pentafluoroethyl Alkenes with Heteroatom Nucleophiles. Retrieved January 24, 2026, from [Link]

-

ACS Publications. (2026). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazol. Retrieved January 24, 2026, from [Link]

-

PubMed Central. (n.d.). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). Preparation of 4-bromoaniline derivatives.

-

National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved January 24, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Bromo-4-chloro-1-iodobenzene synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sci-Hub. Nickel‐Catalyzed Direct Trifluoroethylation of Aryl Iodides with 1,1,1‐Trifluoro‐2‐Iodoethane via Reductive Coupling / Advanced Synthesis & Catalysis, 2020 [sci-hub.st]

- 6. Diazotisation [organic-chemistry.org]

An In-depth Technical Guide to 4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a manufacturer-provided Material Safety Data Sheet (MSDS). All personnel handling this chemical must be thoroughly trained in laboratory safety and chemical handling procedures.

Introduction: A Structural Perspective on a Modern Synthetic Building Block

4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene (CAS No. 1186195-21-0) is a halogenated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate is derived from the unique and strategic placement of its functional groups. The trifluoroethyl group offers a lipophilic and metabolically stable moiety, often employed to enhance the pharmacokinetic profiles of drug candidates. The bromine and fluorine atoms on the benzene ring provide specific electronic properties and act as versatile handles for a variety of synthetic transformations, most notably in cross-coupling reactions.

This guide provides a comprehensive overview of the known safety data for this compound, supplemented by a logical, structure-based assessment of potential hazards inferred from analogous compounds. The objective is to equip researchers with the necessary knowledge to handle this reagent responsibly and to anticipate its reactivity in experimental design.

Section 1: Chemical and Physical Properties

A clear understanding of the physical properties of a compound is the foundation of its safe handling and application in experimental protocols. The data for this compound is summarized below.

| Property | Value | Source |

| CAS Number | 1186195-21-0 | [1] |

| Molecular Formula | C₈H₅BrF₄ | [1][2] |

| Molecular Weight | 257.02 g/mol | [2] |

| Physical Form | Solid | [2] |

Further physical properties such as melting point, boiling point, and solubility have not been definitively published in the sources reviewed. Researchers should proceed with the assumption that it has low aqueous solubility, a characteristic common to many polyhalogenated aromatic compounds.

Section 2: Hazard Identification and Toxicological Profile

The primary and most critical hazard identified for this compound is its acute oral toxicity.[2]

2.1 Known Hazards

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Source |

| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed | [2] | |

| Irritant | - | - | Irritant | [1] |

2.2 Inferred Hazards: A Structure-Activity Relationship Analysis

In the absence of a complete, experimentally derived MSDS, a critical analysis of the compound's structural motifs is essential to anticipate other potential hazards. This approach is a cornerstone of proactive laboratory safety.

-

Aryl Halide Core (Bromofluorobenzene moiety): The bromofluorobenzene scaffold is common in synthetic chemistry. Data from analogous compounds such as 1-bromo-4-fluorobenzene and 4-bromo-1-fluoro-2-methoxybenzene consistently indicate the following hazards:

-

Trifluoroethyl Moiety: The -CH₂CF₃ group's toxicological profile can be inferred from data on 2,2,2-Trifluoroethanol. This related substance is known to be a flammable liquid and exhibits significant toxicity.[4] Key hazards associated with this functional group include:

-

Flammability: Many low molecular weight fluorinated hydrocarbons are flammable. While the subject compound is a solid, its vapors or dust may form flammable mixtures with air.[4]

-

Inhalation Toxicity: 2,2,2-Trifluoroethanol is toxic if inhaled.[4]

-

Organ Toxicity: Prolonged or repeated exposure to related compounds may cause organ damage.[4]

-

Section 3: Protocols for Safe Handling and Storage

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and standardized procedures, is mandatory when working with this compound.

3.1 Engineering Controls & Personal Protective Equipment (PPE)

The causality behind these recommendations is the "Hierarchy of Controls," which prioritizes eliminating the hazard at its source.

-

Ventilation: All manipulations of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. The high toxicity of related fluorinated compounds underscores this necessity.[4]

-

Eye Protection: Chemical safety goggles are mandatory. Given the high likelihood of severe eye irritation, a face shield should also be worn when handling larger quantities (>1 g) or when there is a risk of splashing.[3]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). It is crucial to inspect gloves for any signs of degradation or puncture before use. Always wash hands thoroughly with soap and water after removing gloves.

-

Body Protection: A standard laboratory coat must be worn and kept fastened. For larger scale operations, a chemically resistant apron is recommended.

3.2 Storage and Incompatibility

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. The designated storage area should be away from heat sources and incompatible materials. Due to its acute toxicity, it should be stored in a locked cabinet or an area with restricted access.

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases, as these can initiate vigorous or exothermic reactions with halogenated aromatic compounds.

3.3 Spill Management & Waste Disposal

The primary objective in spill management is to contain the material safely and prevent exposure to personnel and the environment.

Caption: Workflow for handling a chemical spill.

-

Waste Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. This compound should be treated as acute hazardous waste.

Section 4: First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Sources

- 1. 1186195-21-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. halocarbonlifesciences.com [halocarbonlifesciences.com]

Introduction: Beyond Trifluoromethyl, The Rise of the Trifluoroethyl Group

An In-Depth Technical Guide to the Reactivity of Trifluoroethylated Aromatic Compounds

For decades, the trifluoromethyl (-CF3) group has been a cornerstone in medicinal and materials chemistry, prized for its profound impact on the electronic and physicochemical properties of aromatic systems.[1][2] However, its homologue, the 2,2,2-trifluoroethyl (-CH2CF3) group, is emerging as a uniquely valuable substituent, offering a subtler, yet powerful, modulation of molecular properties. This guide provides a comprehensive technical overview of the reactivity of trifluoroethylated aromatic compounds, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond simple descriptions to explore the causal electronic and steric effects that govern their behavior in key synthetic transformations, providing both mechanistic insights and field-proven experimental protocols. The introduction of the -CH2CF3 group is a critical transformation in organic and medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity in drug candidates.

Core Physicochemical and Electronic Profile

The reactivity of any substituted arene is dictated by the electronic and steric nature of its substituents. The trifluoroethyl group exerts its influence primarily through a strong electron-withdrawing inductive effect, mediated by the methylene (-CH2-) spacer.

1.1. Inductive Effect (-I): A Modulated Electron Sink

The three fluorine atoms create a powerful dipole, making the -CF3 moiety one of the strongest electron-withdrawing groups in organic chemistry.[3] The adjacent methylene group in the -CH2CF3 substituent partially insulates the aromatic ring from this effect. While still strongly electron-withdrawing and deactivating compared to an alkyl group, the -CH2CF3 group's inductive effect is less pronounced than that of a directly attached -CF3 group. This modulated electron-withdrawing character is fundamental to its unique reactivity profile.[4]

1.2. Impact on Physicochemical Properties for Drug Development

In drug design, the incorporation of fluorine-containing groups is a key strategy to fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

| Property | Influence of -CH2CF3 Group | Rationale & Scientific Insight |

| Lipophilicity (LogP) | Increases lipophilicity | The fluorinated surface reduces polar interactions, often enhancing membrane permeability and facilitating passage across biological barriers like the blood-brain barrier.[5] |

| Metabolic Stability | Significantly enhances metabolic stability | The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which often target benzylic C-H bonds.[5][6] Replacing a metabolically labile ethyl group with a trifluoroethyl group is a common bioisosteric strategy to prolong a drug's half-life. |

| pKa Modulation | Decreases the pKa of nearby basic groups (e.g., amines) | The strong inductive effect withdraws electron density, reducing the basicity of proximal functional groups. This can be crucial for optimizing drug-receptor interactions and solubility at physiological pH. |

Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is the hallmark reaction of electron-rich aromatic systems. The introduction of an electron-withdrawing trifluoroethyl group fundamentally alters this reactivity.

2.1. Ring Deactivation and meta-Direction

Consistent with its strong -I effect, the -CH2CF3 group deactivates the aromatic ring towards electrophilic attack, making the reaction slower than with benzene.[4][7] The causality lies in the destabilization of the positively charged intermediate (the arenium ion or sigma complex) formed during the rate-determining step.[8]

The directing effect is unequivocally meta . An attack at the ortho or para position places the positive charge of the arenium ion on the carbon directly attached to the electron-withdrawing -CH2CF3 group—a highly unfavorable electrostatic arrangement. In contrast, a meta attack ensures the positive charge is never located adjacent to the deactivating substituent, resulting in a more stable intermediate and defining the reaction's regioselectivity.[4][9]

Reactivity in Nucleophilic Aromatic Substitution (SNA_r_)

The electronic properties that hinder EAS conversely facilitate nucleophilic aromatic substitution (SNA_r_). This reaction is the mirror opposite of EAS, involving the attack of a nucleophile on an electron-poor aromatic ring.[10]

3.1. Ring Activation and ortho,para-Direction

For SNA_r_ to occur, two conditions are typically required:

-

The presence of a good leaving group (e.g., a halide).

-

The presence of strong electron-withdrawing groups on the ring to stabilize the negatively charged intermediate (Meisenheimer complex).[11]

The -CH2CF3 group acts as a powerful activating group for this reaction. Crucially, it must be positioned ortho or para to the leaving group.[12] This specific orientation allows the negative charge of the Meisenheimer complex to be delocalized onto the electron-withdrawing substituent via resonance, significantly stabilizing the intermediate and lowering the activation energy for the reaction.[12][13] If the group is in the meta position, no such resonance stabilization is possible, and the reaction is far less likely to occur.[12]

Representative Protocol: S_N_Ar of 4-Chloro-1-(2,2,2-trifluoroethyl)benzene

This protocol is a self-validating system designed to illustrate the principles discussed. The choice of a polar aprotic solvent (DMSO) facilitates the reaction involving charged species, while the elevated temperature provides the necessary activation energy.

Materials:

-

4-Chloro-1-(2,2,2-trifluoroethyl)benzene

-

Sodium methoxide (NaOMe)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard workup and purification reagents (diethyl ether, water, brine, MgSO4)

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 4-chloro-1-(2,2,2-trifluoroethyl)benzene (1.0 eq).

-

Solvent Addition: Add anhydrous DMSO to dissolve the starting material (approx. 0.5 M concentration).

-

Reagent Addition: Add sodium methoxide (1.2 eq) portion-wise to the stirred solution.

-

Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or GC-MS. Causality: The heat is required to overcome the activation energy of C-Cl bond cleavage in the elimination step following the formation of the Meisenheimer complex.

-

Workup: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 4-methoxy-1-(2,2,2-trifluoroethyl)benzene.

Modern Synthetic Methods: C-H Functionalization

Direct C-H functionalization represents a paradigm shift in synthesis, offering a more atom-economical route to complex molecules.[14] Palladium-catalyzed reactions have been particularly successful for the direct trifluoroethylation of arenes.[15][16][17]

4.1. Palladium-Catalyzed ortho-Trifluoroethylation

Research has demonstrated that directing groups, such as the amide in anilides, can facilitate the selective C-H activation and subsequent trifluoroethylation at the ortho position.[17] The reaction typically employs a palladium catalyst and a specialized trifluoroethylating agent, such as a trifluoroethyl-iodonium salt.[15][16][17]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Sci-Hub. Mild and Efficient Palladium‐Catalyzed Direct Trifluoroethylation of Aromatic Systems by C−H Activation / Angewandte Chemie International Edition, 2016 [sci-hub.box]

- 15. researchgate.net [researchgate.net]

- 16. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ZNGLab - 49. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation [zng.elte.hu]

The Trifluoromethyl Group: A Strategic Imperative in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Moiety

In the intricate landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing biological activity and optimizing physicochemical properties.[1][2] Among the vast arsenal of chemical functionalities available to the drug designer, the trifluoromethyl (CF3) group has emerged as an indispensable tool, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Its incorporation can lead to significant improvements in metabolic stability, bioavailability, and target binding affinity.[3] This guide provides a comprehensive exploration of the multifaceted role of the trifluoromethyl group in drug design, offering field-proven insights, quantitative data, and detailed methodologies to empower researchers in harnessing its full potential.

Part 1: Deconstructing the Physicochemical Impact of Trifluoromethylation

The introduction of a CF3 group into a potential drug molecule instigates a cascade of changes to its fundamental physicochemical properties. Understanding and predicting these alterations is a critical aspect of rational drug design.

Lipophilicity: A Double-Edged Sword

The trifluoromethyl group is markedly lipophilic, a characteristic that can significantly enhance a drug's ability to traverse cellular membranes, including the blood-brain barrier.[2] This is quantified by the Hansch-Fujita π constant, a measure of a substituent's contribution to a molecule's lipophilicity. While a hydrogen atom has a π value of 0, the CF3 group boasts a value of +0.88.[2] However, it is noteworthy that the trifluoromethoxy (OCF3) group is even more lipophilic, with a π constant of +1.04.[1][4]

The strategic enhancement of lipophilicity through trifluoromethylation can improve a drug's absorption and distribution.[2] A classic example is the antidepressant fluoxetine (Prozac), where the CF3 group contributes to its enhanced lipophilicity, facilitating efficient penetration into the central nervous system.[2][4]

| Substituent | Hansch-Fujita π Constant |

| -H | 0.00 |

| -CH3 | +0.56 |

| -Cl | +0.71 |

| -CF3 | +0.88 |

| -OCF3 | +1.04 |

A comparative table of Hansch-Fujita π constants for common substituents.

Metabolic Stability: The C-F Bond's Fortress

One of the most compelling reasons for incorporating a trifluoromethyl group is the remarkable increase in metabolic stability.[1] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, rendering it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[2][4] By replacing a metabolically vulnerable methyl or hydrogen group with a CF3 group, medicinal chemists can effectively block common metabolic pathways, leading to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[4]

Modulation of Acidity and Basicity (pKa)

The potent electron-withdrawing nature of the trifluoromethyl group can profoundly influence the pKa of adjacent acidic or basic functionalities.[5] For instance, the presence of a CF3 group can increase the acidity of a nearby carboxylic acid or lower the basicity of a neighboring amine. This pKa modulation is crucial for optimizing a drug's solubility, its ionization state at physiological pH, and its interactions with the target protein.[6]

Part 2: The Trifluoromethyl Group in Action: Pharmacodynamics and Drug-Receptor Interactions

Beyond its impact on physicochemical properties, the CF3 group plays a pivotal role in modulating a drug's interaction with its biological target.

A Bioisostere with Unique Talents

The trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as the methyl (-CH3) or chloro (-Cl) group.[7] This substitution can be used to fine-tune the steric and electronic properties of a lead compound.[7] For example, while sterically similar to a chlorine atom, the CF3 group possesses vastly different electronic properties, being strongly electron-withdrawing.[2][4] This allows for the exploration of new interactions within the receptor binding pocket that may not be possible with other substituents.

Enhancing Binding Affinity and Selectivity

The unique electronic and steric properties of the CF3 group can lead to enhanced binding affinity and selectivity for the target receptor. The strong electron-withdrawing nature of the CF3 group can facilitate favorable electrostatic interactions, including hydrogen bonds and halogen bonds, with amino acid residues in the binding pocket.[1][6] For instance, in the dipeptidyl peptidase-4 (DPP-4) inhibitor gemigliptin, the CF3 groups on the pyrimidino piperidine ring are crucial for the drug's potency and selectivity through interactions with the S2 comprehensive subsite of the enzyme.[6]

Conformational Control: A Subtle but Powerful Influence

The introduction of a bulky and stereoelectronically demanding CF3 group can impose conformational constraints on a molecule. This can pre-organize the drug candidate into a bioactive conformation, reducing the entropic penalty upon binding to the receptor and thus increasing binding affinity.

Part 3: Synthesizing the Trifluoromethyl Advantage: Key Methodologies

The successful incorporation of a trifluoromethyl group into a drug candidate hinges on the availability of robust and efficient synthetic methodologies.

Experimental Protocol: Radical Trifluoromethylation of an Aromatic Compound

This protocol provides a general procedure for the radical trifluoromethylation of an aromatic substrate using a common trifluoromethylating agent.

Materials:

-

Aromatic substrate (1.0 mmol)

-

Sodium trifluoromethanesulfinate (CF3SO2Na) (1.5 mmol)

-

tert-Butyl hydroperoxide (TBHP), 70% in water (3.0 mmol)

-

Dimethyl sulfoxide (DMSO) (5 mL)

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aromatic substrate (1.0 mmol) and sodium trifluoromethanesulfinate (1.5 mmol).

-

Add DMSO (5 mL) to the flask.

-

Purge the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

-

While stirring vigorously, add tert-butyl hydroperoxide (3.0 mmol) dropwise to the reaction mixture at room temperature.

-

Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated aromatic compound.[6]

Other Notable Trifluoromethylation Strategies

While radical trifluoromethylation is a powerful tool, several other methods are widely employed in medicinal chemistry:

-

Nucleophilic Trifluoromethylation: Often utilizing Ruppert's reagent (TMSCF3), this method is effective for introducing the CF3 group to carbonyl compounds and other electrophiles.[1]

-

Electrophilic Trifluoromethylation: Reagents such as Togni's and Umemoto's reagents allow for the direct trifluoromethylation of nucleophiles.[1]

-

Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions have proven highly effective for forming C(sp2)–CF3 bonds.[1][4]

Part 4: Case Studies: Trifluoromethylated Drugs That Changed the Game

The strategic incorporation of the trifluoromethyl group has been instrumental in the success of numerous blockbuster drugs across a wide range of therapeutic areas.

Celecoxib (Celebrex®): A COX-2 Selective Inhibitor

Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID), selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[7] The trifluoromethyl group on the pyrazole ring is crucial for its COX-2 selectivity and contributes to its overall pharmacokinetic profile.[7]

Sorafenib (Nexavar®): A Multi-Kinase Inhibitor for Cancer Therapy

Sorafenib is a kinase inhibitor approved for the treatment of primary kidney and liver cancer.[6] It targets multiple intracellular and cell surface kinases involved in tumor progression and angiogenesis.[6] The trifluoromethyl group in sorafenib is a key feature of the molecule, contributing to its potent and selective inhibitory activity.[6]

Berotralstat (Orladeyo®): A Plasma Kallikrein Inhibitor for Hereditary Angioedema

Berotralstat is an oral medication for the prevention of hereditary angioedema (HAE) attacks.[6] It acts by inhibiting plasma kallikrein, a key enzyme in the production of bradykinin, which mediates the swelling associated with HAE.[6] The trifluoromethyl group on the pyrazole ring is an integral part of the molecule's pharmacophore.[6]

| Drug | Therapeutic Area | Role of the Trifluoromethyl Group |

| Fluoxetine (Prozac®) | Antidepressant | Enhances lipophilicity for CNS penetration.[2][4][7] |

| Celecoxib (Celebrex®) | Anti-inflammatory | Contributes to COX-2 selectivity.[7] |

| Efavirenz (Sustiva®) | Antiretroviral | Key for binding to HIV reverse transcriptase.[7] |

| Sorafenib (Nexavar®) | Oncology | Essential for kinase inhibitory activity.[6] |

| Sitagliptin (Januvia®) | Antidiabetic | Part of the pharmacophore for DPP-4 inhibition.[1] |

| Atogepant (Qulipta™) | Migraine Prevention | Enhances metabolic stability and binding affinity to the CGRP receptor.[2][4] |

| Berotralstat (Orladeyo®) | Hereditary Angioedema | Integral to the pharmacophore for plasma kallikrein inhibition.[3][6] |

A summary of prominent FDA-approved drugs containing a trifluoromethyl group and its role.

Visualizing the Impact: Logical and Signaling Pathways

Logical relationship of the trifluoromethyl group's impact on ADME properties.

Simplified signaling pathway inhibited by a trifluoromethyl-containing drug.

Conclusion: A Future Forged in Fluorine

The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry that offers a multitude of benefits for drug design. Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity makes it a highly attractive substituent for optimizing lead compounds into successful drug candidates. As our understanding of the intricate interactions of the CF3 group continues to grow, so too will its importance in the development of novel and more effective therapeutics.

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - PubMed Central. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. Retrieved from [Link]

-

Trifluoromethyl group. Wikipedia. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. Retrieved from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene

Introduction: Navigating the Coupling of a Challenging Substrate

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3]

This application note provides a detailed protocol and technical guide for the Suzuki-Miyaura coupling of a specific and challenging aryl halide: 4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene . This substrate is of significant interest due to the unique electronic properties conferred by its fluoro and trifluoroethyl substituents, which can enhance the metabolic stability and lipophilicity of target molecules.[4] However, the successful coupling of this molecule is not trivial. The benzene ring is rendered significantly electron-deficient by the combined inductive effects of the fluorine and trifluoroethyl groups. While this activates the C-Br bond towards oxidative addition, the steric bulk of the ortho-trifluoroethyl group presents a considerable challenge that must be overcome with a carefully optimized catalytic system.[5][6]

This guide will dissect the critical parameters for this transformation, explaining the causal relationships between substrate reactivity, catalyst selection, and reaction conditions to provide researchers with a robust and reproducible protocol.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] The cycle is generally understood to comprise three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Br) bond of the aryl halide. This is often the rate-determining step of the reaction.[8]

-

Transmetalation: The organic group from the base-activated organoboron compound is transferred to the palladium(II) center, displacing the halide. The presence of a base is crucial for this step, as it forms a more nucleophilic "ate" complex with the boronic acid.[1][9]

-

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Substrate Profile and Reactivity Considerations

The unique structure of this compound dictates the specific approach required for a successful coupling.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₅BrF₄ |

| Molecular Weight | 273.03 g/mol |

| Appearance | Colorless to pale yellow liquid (typical) |

| Key Structural Features | Bromo leaving group, electron-withdrawing Fluoro and Trifluoroethyl groups, ortho-substituted trifluoroethyl group |

-

Electronic Effects: The potent electron-withdrawing nature of the fluorine and trifluoroethyl groups significantly lowers the electron density of the aromatic ring. This electronic pull facilitates the oxidative addition step, which is a key advantage.

-

Steric Hindrance: The trifluoroethyl group at the ortho position to the bromine atom creates significant steric congestion around the reaction center. This can impede the approach of the palladium catalyst, potentially slowing or inhibiting the reaction. This is the primary challenge to overcome.

To address this steric issue, the choice of phosphine ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands are required. These ligands form highly active, coordinatively unsaturated Pd(0) monophosphine complexes that are effective for coupling hindered substrates.[6][10]

Detailed Experimental Protocol

This protocol is designed as a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific coupling partners.

Materials and Reagents

| Reagent/Material | Role | Supplier Suggestion | Purity/Grade |

| This compound | Aryl Halide | Various | >98% |

| Arylboronic Acid | Coupling Partner | Various | >98% |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Palladium Precatalyst | Strem, Sigma-Aldrich | Catalyst Grade |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand | Strem, Sigma-Aldrich | >98% |

| Potassium Phosphate, Tribasic (K₃PO₄) | Base | Acros, Sigma-Aldrich | Anhydrous, >98% |

| 1,4-Dioxane | Solvent | Acros, Sigma-Aldrich | Anhydrous, DriSolv |

| Deionized Water | Co-solvent | In-house | N/A |

| Diethyl Ether / Ethyl Acetate | Extraction Solvent | Fisher Scientific | ACS Grade |

| Brine (Saturated NaCl solution) | Aqueous Wash | In-house | N/A |

| Magnesium Sulfate (MgSO₄) | Drying Agent | Fisher Scientific | Anhydrous |

| Silica Gel | Chromatography | SiliCycle, VWR | 60 Å, 230-400 mesh |

Experimental Workflow Diagram

Caption: Experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure

Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add This compound (1.0 mmol, 1.0 equiv), the desired Arylboronic Acid (1.2 mmol, 1.2 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and SPhos (0.033 mmol, 3.3 mol%).

-

Atmosphere Exchange: Seal the flask, and evacuate and backfill with inert gas three times.

-

Solvent Addition: Add 1,4-Dioxane (5 mL) and Water (0.5 mL) via syringe. The solvents should be degassed by sparging with an inert gas for 20-30 minutes prior to use.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with water (20 mL), followed by brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Optimization and Troubleshooting

The success of this coupling hinges on the interplay of several factors. The following table provides guidance on common issues and optimization strategies.

| Observation / Problem | Potential Cause | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently active base/ligand combination.3. Low reaction temperature. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Switch to a stronger base like Cs₂CO₃. Use a different bulky ligand such as XPhos or RuPhos.3. Increase temperature to 110 °C or consider microwave heating.[5] |

| Formation of Homocoupling Product (Ar-Ar) | 1. Oxygen contamination leading to oxidative homocoupling of the boronic acid.2. High catalyst loading. | 1. Improve inert atmosphere technique.2. Slightly reduce catalyst loading to 1.0 mol% Pd₂(dba)₃. |

| Protodebromination of Starting Material | 1. Presence of water and base leading to cleavage of the C-Br bond.2. Ligand degradation. | 1. Ensure the use of an anhydrous grade base and minimize water content if possible (though some water is often beneficial).[7]2. Confirm ligand purity and handle under inert gas. |

| Difficult Purification | Co-elution of product with residual ligand or byproducts. | Adjust the polarity of the chromatography eluent. If phosphine oxides are an issue, consider an alternative purification method or a different ligand system. |

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

-

Aryl Halide: this compound and related fluorinated aromatics should be handled with care. They may cause skin and eye irritation.[11] Avoid inhalation and skin contact.

-

Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Avoid creating dust.

-

Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere.

-

Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a fume hood.

This document is intended for research use by qualified individuals. All procedures should be carried out with appropriate safety precautions.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

-

ResearchGate. (2019). Suzuki–Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. Retrieved from [Link]

-

National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

-

ResearchGate. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Retrieved from [Link]

-

ACS Publications. (2024). Green-Light-Induced Cyclopropanation of Alkenes via Cooperative NHN/Ligated Boryl Radical Activation of Dichloromethane. Retrieved from [Link]

-

ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Retrieved from [Link]

-

Autechaux. (n.d.). 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Key Intermediate in Organic Synthesis. Retrieved from [Link]

-

National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

-

ACS Publications. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

ChemRxiv. (2022). On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. Retrieved from [Link]

-

Organic Chemistry Portal. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluoro-1-nitrobenzene. Retrieved from [Link]

-

ResearchGate. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved from [Link]

-

YouTube. (2024). The correct sequence of reagents used in the preparation of 4-bromo-2-nitroethyl benzene from. Retrieved from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 11. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Execution of the Buchwald-Hartwig Amination for the Synthesis of N-Aryl-4-fluoro-2-(2,2,2-trifluoroethyl)anilines

Introduction:

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has revolutionized the synthesis of aryl amines, which are critical pharmacophores in numerous pharmaceuticals and agrochemicals.[3] Its broad substrate scope and functional group tolerance have rendered traditional methods like nucleophilic aromatic substitution, which often require harsh conditions, largely obsolete.[1]

This document provides a comprehensive guide to the Buchwald-Hartwig amination of 4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene. This particular substrate presents a unique set of challenges and opportunities due to its specific electronic and steric profile. The presence of a bromine atom provides a reactive handle for oxidative addition, while the fluorine and trifluoroethyl substituents create a sterically hindered and electron-deficient aromatic ring. Understanding these characteristics is paramount to developing a robust and high-yielding amination protocol.

Substrate Analysis: this compound

The successful amination of this substrate hinges on a careful consideration of its structural features:

-

Aryl Bromide: The C-Br bond is a reliable and commonly used electrophile in Buchwald-Hartwig aminations, generally showing good reactivity.[4]

-

Electron-Deficient Ring: The fluorine and trifluoroethyl groups are strongly electron-withdrawing, which can influence the rates of oxidative addition and reductive elimination.

-

Steric Hindrance: The trifluoroethyl group at the ortho position to the bromine atom introduces significant steric bulk. This can hinder the approach of the palladium catalyst and the amine coupling partner.

These factors necessitate a carefully selected catalyst system that is both highly active and can accommodate sterically demanding substrates.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for rational troubleshooting and optimization. The generally accepted catalytic cycle proceeds through the following key steps:[2][3][4]

-

Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, or a Pd(0) source is used directly.[2][4]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II)-aryl intermediate.[2][3][4]

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1][5]

-

Reductive Elimination: The desired aryl amine product is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.[1][4]

Each of these steps can be influenced by the choice of ligand, base, solvent, and reaction temperature.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Recommended Reaction Components & Rationale

Based on the substrate's characteristics and established principles of the Buchwald-Hartwig amination, the following components are recommended for the successful amination of this compound.

| Component | Recommendation | Rationale |

| Palladium Precatalyst | [Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | [Pd₂(dba)₃] is a common and effective Pd(0) source. Pd(OAc)₂ is an air-stable Pd(II) precatalyst that is readily reduced to the active Pd(0) species in the presence of phosphine ligands and amines.[2][4] |

| Ligand | Buchwald Ligands: XPhos, RuPhos, or BrettPhos | The steric bulk of the trifluoroethyl group necessitates the use of sterically hindered and electron-rich biaryl phosphine ligands. These ligands promote both oxidative addition and reductive elimination, which are often the rate-limiting steps, and are known to be effective for challenging substrates.[6] |

| Base | NaOtBu (Sodium tert-butoxide) or LHMDS (Lithium bis(trimethylsilyl)amide) | Strong, non-nucleophilic bases are typically required to facilitate the deprotonation of the coordinated amine.[4] NaOtBu is a widely used and effective base for a broad range of substrates. LHMDS is a good alternative, particularly when base-sensitive functional groups are present.[2] |

| Solvent | Toluene or Dioxane | Aprotic, non-polar, or weakly polar solvents are generally preferred for the Buchwald-Hartwig amination.[7][8] Toluene and dioxane have proven to be effective in a wide range of amination reactions. |